molecular formula C12H18FN B13286121 3-fluoro-2-methyl-N-(pentan-2-yl)aniline

3-fluoro-2-methyl-N-(pentan-2-yl)aniline

Cat. No.: B13286121
M. Wt: 195.28 g/mol
InChI Key: QCPNWTJOKVVRGX-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FN. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pentan-2-yl group attached to the aniline ring. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-N-(pentan-2-yl)aniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 3-fluoro-2-methylaniline with a suitable alkylating agent, such as 2-bromopentane, under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Hydroxyl or amino-substituted anilines.

Scientific Research Applications

3-Fluoro-2-methyl-N-(pentan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-N-(pentan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the alkyl groups on the aniline ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methyl-N-(pentan-3-yl)aniline
  • 4-Fluoro-3-methyl-N-(pentan-3-yl)aniline
  • 4-Fluoro-N-(2-methylpentan-2-yl)aniline

Uniqueness

3-Fluoro-2-methyl-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-2-methyl-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18FN/c1-4-6-9(2)14-12-8-5-7-11(13)10(12)3/h5,7-9,14H,4,6H2,1-3H3

InChI Key

QCPNWTJOKVVRGX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C(=CC=C1)F)C

Origin of Product

United States

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